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Get Quote

A definitive guide for researchers, scientists, and drug development professionals on the

nuclear magnetic resonance (NMR) spectroscopic analysis that defined the structure of

Aromin-A, a notable Annonaceous acetogenin. This document provides a comprehensive

overview of the experimental methodologies, a detailed presentation of the NMR data, and a

discussion of the structural revision of the related compound, aromin, which highlights the

power of modern spectroscopic techniques.

Aromin-A, a non-adjacent, bis-tetrahydrofuran (THF) ring acetogenin, was first isolated from

the methanolic extract of the stems of Annona cherimola.[1] Its structural elucidation was

primarily achieved through a combination of mass spectrometry and advanced NMR

techniques. This guide delves into the specifics of the NMR data that were pivotal in

establishing its unique molecular architecture.

Experimental Protocols
The structural determination of Aromin-A relied on a suite of one-dimensional (1D) and two-

dimensional (2D) NMR experiments. The following protocols are representative of the methods

typically employed for the analysis of Annonaceous acetogenins.
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General Experimental Conditions: NMR spectra were recorded on a spectrometer operating at

a proton frequency of 400 MHz or higher. Samples were dissolved in deuterated chloroform

(CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to the residual

solvent signal (δH 7.26, δC 77.0) or tetramethylsilane (TMS) as an internal standard.

1D NMR Spectroscopy:

¹H NMR: Standard proton spectra were acquired to identify the chemical environment of all

hydrogen atoms in the molecule. Key parameters include chemical shift (δ), multiplicity (e.g.,

s, d, t, q, m), and coupling constants (J) in Hertz (Hz).

¹³C NMR: Carbon spectra, often proton-decoupled, were recorded to determine the number

and type of carbon atoms (C, CH, CH₂, CH₃).

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment was used to establish proton-proton (¹H-

¹H) spin-spin coupling networks, identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated proton

signals with their directly attached carbon atoms (¹H-¹³C one-bond correlations).

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment

identified couplings between protons and carbons separated by two or three bonds, which

was crucial for assembling the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment was used to determine

the spatial proximity of protons, providing insights into the relative stereochemistry of the

molecule.

Data Presentation: NMR Spectral Data of Aromin-A
The following tables summarize the ¹H and ¹³C NMR spectral data for Aromin-A as reported in

the literature. This quantitative data was instrumental in assigning the structure.
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Position ¹³C Chemical Shift (δc)
¹H Chemical Shift (δH),
Multiplicity (J in Hz)

1 174.5 -

2 131.2 7.01, q (1.5)

3 151.8 5.06, dq (1.5, 1.5)

4 70.0 3.86, m

5 33.4 1.95, m

6 25.6 1.55, m

7 29.3 1.40, m

8 29.5 1.25, br s

9 29.6 1.25, br s

10 29.7 1.25, br s

11 29.6 1.25, br s

12 29.5 1.25, br s

13 29.3 1.25, br s

14 25.6 1.55, m

15 33.4 1.95, m

16 81.8 3.81, m

17 81.8 3.81, m

18 74.1 3.41, m

19 33.4 1.95, m

20 25.6 1.55, m

21 29.3 1.25, br s

22 29.5 1.25, br s

23 29.6 1.25, br s
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24 29.7 1.25, br s

25 29.6 1.25, br s

26 29.5 1.25, br s

27 29.3 1.25, br s

28 25.6 1.55, m

29 33.4 1.95, m

30 22.7 1.25, br s

31 14.1 0.88, t (6.5)

32 19.1 1.41, d (1.5)

Data compiled from the original publication by Chen et al. in Phytochemistry, 1999.

The Case of "Aromin" vs. Montanacin D: A
Structural Revision Driven by NMR
In a noteworthy case highlighting the importance of rigorous spectroscopic analysis and total

synthesis in natural product chemistry, the structure of a related compound initially named

"aromin" was revised. The originally proposed structure of aromin, also an Annonaceous

acetogenin, was later found to be incorrect through total synthesis. The NMR data of the

synthesized compound did not match the data reported for the natural isolate.

Subsequent re-examination of the NMR data, aided by computational tools, led to the

conclusion that the actual structure of "aromin" was that of a different acetogenin, montanacin

D. This revision underscores the subtle yet critical differences in NMR spectra that can

distinguish between complex stereoisomers.

Experimental Workflow for Structural Elucidation
The process of elucidating the structure of a novel natural product like Aromin-A follows a

logical and systematic workflow. This workflow is heavily reliant on the interpretation of various

NMR experiments in conjunction with other spectroscopic data.
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NOESY/ROESY
(Determine Relative Stereochemistry)

Stereochemical Assignment

Proposed Structure of Aromin-A
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Caption: Experimental workflow for the structural elucidation of Aromin-A.
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Logical Relationship in Structural Revision
The structural revision of "aromin" to montanacin D was a process of hypothesis testing and

comparison of spectroscopic data. The logical flow of this process is a prime example of the

scientific method in action within natural product chemistry.

Caption: Logical workflow for the structural revision of "aromin" to montanacin D.

This in-depth guide provides a foundational understanding of the NMR-based structural

elucidation of Aromin-A. The detailed data and methodologies presented herein are intended

to serve as a valuable resource for professionals in the fields of natural product chemistry,

medicinal chemistry, and drug discovery. The case of the "aromin" structural revision further

enriches this guide by illustrating the dynamic and rigorous nature of chemical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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